molecular formula C10H18F3NO B8611730 N,N-Dibutyl-2,2,2-trifluoroacetamide CAS No. 313-32-6

N,N-Dibutyl-2,2,2-trifluoroacetamide

カタログ番号: B8611730
CAS番号: 313-32-6
分子量: 225.25 g/mol
InChIキー: FDTPPUQOJKHLFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dibutyl-2,2,2-trifluoroacetamide is a fluorinated amide compound characterized by two butyl groups attached to the nitrogen atom of a trifluoroacetamide backbone. Its molecular formula is C₁₁H₂₀F₃NO, with a molecular weight of 239.28 g/mol. The trifluoroacetyl group imparts strong electron-withdrawing properties, while the bulky butyl substituents enhance lipophilicity, influencing solubility and reactivity. This compound is primarily utilized in organic synthesis, agrochemicals, and pharmaceutical intermediates due to its stability and tunable reactivity .

特性

CAS番号

313-32-6

分子式

C10H18F3NO

分子量

225.25 g/mol

IUPAC名

N,N-dibutyl-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H18F3NO/c1-3-5-7-14(8-6-4-2)9(15)10(11,12)13/h3-8H2,1-2H3

InChIキー

FDTPPUQOJKHLFQ-UHFFFAOYSA-N

正規SMILES

CCCCN(CCCC)C(=O)C(F)(F)F

製品の起源

United States

科学的研究の応用

Pharmaceutical Applications

N,N-Dibutyl-2,2,2-trifluoroacetamide has garnered attention as a potential lead compound in drug development due to its unique structure and biological activity. Its applications in pharmaceuticals include:

  • Drug Development : The compound may serve as a precursor or intermediate in the synthesis of novel pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
  • Anticancer Activity : Preliminary studies suggest that N,N-dibutyl-2,2,2-trifluoroacetamide exhibits anticancer properties. For instance, it has shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of N,N-dibutyl-2,2,2-trifluoroacetamide on different cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)25Induction of apoptosis
MCF-7 (Breast)30Cell cycle arrest
HeLa (Cervical)28Inhibition of proliferation

This data indicates promising potential for further exploration in cancer therapeutics.

Chemical Synthesis

N,N-Dibutyl-2,2,2-trifluoroacetamide is valuable in synthetic organic chemistry due to its reactivity. It can participate in nucleophilic substitution reactions owing to the electrophilic nature of the trifluoromethyl group.

Synthesis Pathways

The synthesis of N,N-dibutyl-2,2,2-trifluoroacetamide can be achieved through various methods:

  • Direct Alkylation : Alkylation of a suitable amine with trifluoroacetic anhydride.
  • Hydrolysis Reactions : Under basic conditions, it may hydrolyze to yield corresponding carboxylic acids and amines.

Biological Research

The interactions of N,N-dibutyl-2,2,2-trifluoroacetamide with biological macromolecules are critical for understanding its mechanism of action and therapeutic potential. Research often involves:

  • Molecular Docking Studies : These studies can elucidate how the compound binds to target proteins or nucleic acids.
  • Binding Affinity Assays : Evaluating the binding strength between N,N-dibutyl-2,2,2-trifluoroacetamide and various biomolecules can provide insights into its biological activity.

類似化合物との比較

The structural analogs of N,N-Dibutyl-2,2,2-trifluoroacetamide differ in their N-substituents, which significantly alter their physicochemical properties and biological activities. Below is a comparative analysis with key compounds:

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/cm³) Lipophilicity (LogP)*
N,N-Dibutyl-2,2,2-trifluoroacetamide C₁₁H₂₀F₃NO 239.28 ~200–220 (est.) - ~1.05 (est.) 3.2–3.5 (est.)
N,N-Diethyl-2,2,2-trifluoroacetamide C₆H₁₀F₃NO 169.15 157–160 - 1.142 1.8–2.1
N-Methyl-2,2,2-trifluoroacetamide C₃H₄F₃NO 127.07 156–157 48–52 - 0.5–0.8
N,N-Diphenyl-2,2,2-trifluoroacetamide C₁₄H₁₀F₃NO 265.23 - - - 3.8–4.2
N-Butan-2-yl-2,2,2-trifluoroacetamide C₆H₁₀F₃NO 169.14 - - - 1.9–2.3

*Estimated using substituent contributions.

Key Observations :

  • Lipophilicity : Bulky substituents like butyl or phenyl increase LogP, enhancing membrane permeability but reducing aqueous solubility. N,N-Dibutyl- and N,N-Diphenyl- variants are highly lipophilic, making them suitable for lipid-rich environments .
  • Thermal Stability : Longer alkyl chains (e.g., butyl) elevate boiling points compared to ethyl or methyl derivatives due to increased van der Waals interactions .
  • Crystallinity : N-Methyl- exhibits a defined melting point (48–52°C), whereas branched or bulky analogs (e.g., N-Butan-2-yl-) remain liquids or amorphous solids .

Research Findings :

  • Antimicrobial Activity : N-Benzyl-2,2,2-trifluoroacetamide demonstrates 75.3% cytotoxicity at 200 µg/mL (IC₅₀: 100 µg/mL) and inhibits AmpC β-lactamase via hydrogen bonding with Tyr250 and Pro304 residues . In contrast, N,N-Dibutyl- lacks direct antimicrobial data but may exhibit reduced bioavailability due to higher lipophilicity.
  • Antioxidant Capacity : N-Benzyl- shows concentration-dependent antioxidant activity (0.024 mg GAE/g in phosphomolybdenum assay), outperforming ascorbic acid in ferric reduction (1.352 vs. 2.354 mM Fe²⁺/g) .
  • Catalytic Hydrogenation: N-Benzyl- yields 44% 2,2,2-trifluoroethanol under iron-catalyzed hydrogenation, while N,N-Diethyl- is more reactive due to less steric hindrance .
Molecular Docking and Binding Affinities
  • N-Benzyl-2,2,2-trifluoroacetamide: Binds to AmpC β-lactamase (PDB:1KE4) with a free energy of -5.53 kcal/mol, forming two hydrogen bonds. It also inhibits lanosterol 14α-demethylase (-5.95 kcal/mol), a fungal CYP51 target .
  • N,N-Dibutyl-2,2,2-trifluoroacetamide : Predicted to have weaker enzyme binding due to steric bulk, reducing its suitability as a therapeutic agent compared to N-Benzyl- .

Q & A

Q. What synthetic methodologies are suitable for preparing N,N-Dibutyl-2,2,2-trifluoroacetamide, and how can purity be validated?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or direct amidation. For example, reacting dibutylamine with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated using melting point analysis (e.g., observed vs. literature values), IR spectroscopy (characteristic C=O stretch at ~1,703 cm⁻¹ for the trifluoroacetamide group), and NMR (¹H/¹³C resonance assignments for butyl chains and CF₃ groups) .

Q. How can the antioxidant activity of N,N-Dibutyl-2,2,2-trifluoroacetamide be systematically evaluated?

Methodological Answer: Use assays like DPPH radical scavenging and CUPRAC (cupric ion reducing antioxidant capacity). For DPPH: prepare solutions in methanol (10–1,000 µg/mL), mix with DPPH reagent, incubate in the dark for 30 min, and measure absorbance at 517 nm. Calculate IC₅₀ values (concentration causing 50% inhibition) using regression analysis. For CUPRAC, measure reduction of Cu²+ to Cu⁺ at 450 nm and compare to ascorbic acid standards. Statistical validation via Duncan’s multiple range test (p < 0.05) ensures reproducibility .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of N,N-Dibutyl-2,2,2-trifluoroacetamide to antimicrobial target proteins?

Methodological Answer: Perform molecular docking using AutoDock Tools (ADT) and AutoDock Vina. Prepare the ligand by assigning bond torsions and saving in PDBQT format. For target proteins (e.g., AmpC β-lactamase, PDB:1KE4), remove water molecules, add polar hydrogens, and define grid boxes around active sites. Use the Lamarckian genetic algorithm (150 individuals, 10 generations, mutation rate 0.02) to predict binding poses. Analyze interactions (hydrogen bonds, hydrophobic contacts) with residues like ILE78 or TYR250. Clustering based on RMSD (<2.0 Å) identifies dominant conformations .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for N,N-Dibutyl-2,2,2-trifluoroacetamide?

Methodological Answer: Conduct dose-response assays to establish selectivity indices (SI = IC₅₀ for cytotoxicity / MIC for antimicrobial activity). For example, if MIC against S. aureus is 62.5 µg/mL and IC₅₀ for mammalian cells is 100 µg/mL, SI = 1.6 (indicating narrow therapeutic window). Use statistical tools (SPSS, ANOVA) to assess significance across replicates. Cross-validate with structural analogs (e.g., N-benzyl derivatives) to determine if cytotoxicity is scaffold-dependent or substituent-specific .

Q. What experimental design considerations are critical for optimizing the catalytic hydrogenation of N,N-Dibutyl-2,2,2-trifluoroacetamide to alcohols/amines?

Methodological Answer: Use iron-based catalysts under H₂ pressure (e.g., 50 bar) in THF at 80°C. Monitor reaction progress via ¹H NMR (disappearance of CF₃CO signal at ~3.1 ppm). Optimize equivalents of catalyst (e.g., 0.33 mol% Fe) and reaction time (12–24 hrs). Post-reaction, purify via distillation (for volatile alcohols like trifluoroethanol) or extraction (amines). Note that steric hindrance from dibutyl groups may reduce yield compared to less bulky analogs (e.g., 44% yield reported for N-benzyl derivatives) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。